2-(3,4-dimethoxyphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound features a benzothiadiazine trione core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl moiety at position 2. The benzothiadiazine trione scaffold is known for metabolic stability due to its resistance to oxidative degradation by cytochrome P450 enzymes .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O6S/c1-33-19-12-11-17(13-20(19)34-2)29-24(30)28(18-5-3-4-6-21(18)36(29,31)32)14-22-26-27-23(35-22)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIISBQWROZIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name. The presence of multiple functional groups, including a benzothiadiazine core and an oxadiazole moiety, suggests a diverse range of biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various aryl/heteroaryl derivatives containing the 1,3,4-oxadiazole ring. Specifically:
- Compounds with an oxadiazole ring have shown effectiveness against Mycobacterium bovis BCG.
- Molecular docking studies revealed that these compounds inhibit the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8a | Mycobacterium bovis BCG | 0.5 | Dhumal et al. |
| 30 | Clostridium difficile | 0.003 | Salama et al. |
| 31a | Neisseria gonorrhoeae | 0.03 | Salama et al. |
Anticancer Activity
The anticancer potential of this compound has also been investigated. The presence of the benzothiadiazine structure is known to contribute to cytotoxic effects against various cancer cell lines:
- A study found that similar benzothiadiazine derivatives exhibited significant activity against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM against breast cancer cell lines .
Table 2: Anticancer Activity of Benzothiadiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 47f | HCT-116 | 6.2 | IUCrData |
| 47e | T47D | 27.3 | IUCrData |
The biological activity of the compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial fatty acid synthesis and cancer cell proliferation.
- Cell Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes or interfering with biofilm formation.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Navin et al. (2016) developed a series of derivatives with enhanced antimicrobial activity compared to standard treatments.
- Desai et al. (2018) focused on pyridine-based oxadiazole derivatives showing promising results against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzothiadiazine Derivatives
Table 1: Structural and Pharmacokinetic Comparisons
Key Observations :
- Substituent Effects : The 4-fluorophenyl-oxadiazole group in the target compound likely enhances target binding specificity compared to chlorophenylmethyl or alkyl chains in analogs .
- Metabolic Stability : All benzothiadiazine derivatives exhibit high resistance to CYP-mediated oxidation, but the target compound’s oxadiazole moiety may further reduce susceptibility to hydrolysis .
Comparison with Oxadiazole-Containing Compounds
Table 2: Oxadiazole Derivatives and Bioactivity
Key Observations :
- Fluorine Substitution: The 4-fluorophenyl group in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated drug design .
Spectral and Structural Analysis
- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in the target compound confirms successful cyclization of the benzothiadiazine trione core, similar to triazole-thione tautomerization observed in related heterocycles .
- ¹H-NMR : The singlet for the oxadiazole-linked methyl group (δ ~4.2–4.5 ppm) aligns with shifts reported for S-alkylated oxadiazoles in analogs .
Bioactivity Profile and Target Prediction
Hierarchical clustering of bioactivity data () suggests that the target compound may share modes of action with benzothiadiazine and oxadiazole derivatives, such as sodium channel modulation (anticipileptic) or kinase inhibition. Computational similarity metrics (Tanimoto coefficient >0.7) further link its structure to known anticonvulsants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
